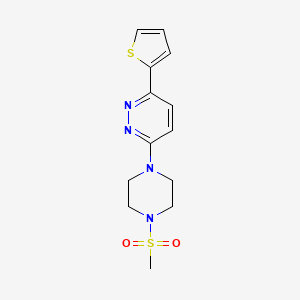

![molecular formula C19H19N3O3 B6529202 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide CAS No. 946305-73-3](/img/structure/B6529202.png)

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis

The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . An X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .科学研究应用

Medicinal Chemistry

1,3,4-Oxadiazoles, including the compound , are incorporated in the molecules of several medicines . They have been successfully used in the treatment of various diseases in humans and animals .

Antibacterial Activity

Many oxadiazole derivatives exhibit antibacterial properties . They can be used to develop new antibiotics to combat resistant strains of bacteria.

Antiviral Activity

Oxadiazole derivatives also show antiviral properties . They could be used in the development of antiviral drugs.

Antifungal Activity

Compounds based on 1,3,4-oxadiazole can act as antifungal agents . They could be used to treat fungal infections in humans, animals, and plants.

Anticancer Activity

It has been proven that many oxadiazole derivatives exhibit anticancer properties . They could be used in the development of new cancer treatments.

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have shown anti-inflammatory and analgesic properties . They could be used in the development of pain relief and anti-inflammatory drugs.

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They could be used to protect crops from pests and diseases.

Materials Science

These structures have become promising scaffolds for materials science applications, e.g., OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

作用机制

The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

未来方向

The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs . In the future, this compound could be further studied for its potential applications in medicinal chemistry, given the promising results of similar 1,3,4-oxadiazole derivatives .

属性

IUPAC Name |

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-8-6-9-15(11-14)24-12-17(23)20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNINGVSNFSAUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(o-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)

![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)

![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)

![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)

![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)

![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)

![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)

![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)

![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529188.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529190.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B6529195.png)